1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone
Overview
Description
1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone is an organic compound with the molecular formula C13H13ClN2O2 It is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenoxyethyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(4-chlorophenoxy)ethanol and 1H-pyrazole.
Reaction Conditions: The 1-(4-chlorophenoxy)ethanol is reacted with an appropriate acylating agent to form the corresponding ester. This ester is then subjected to cyclization with 1H-pyrazole under acidic or basic conditions to yield the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Industrial Applications: It may be used as an intermediate in the synthesis of other valuable compounds in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological pathways.
Pathways Involved: By binding to these targets, the compound can modulate the activity of these pathways, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling.
Comparison with Similar Compounds
1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-chlorophenoxy)-2-(1H-pyrazol-1-yl)ethanone and 1-(4-chlorophenoxy)-3-(1H-pyrazol-1-yl)propanone share structural similarities.
Properties
IUPAC Name |
1-[5-[1-(4-chlorophenoxy)ethyl]pyrazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9(13-7-8-15-16(13)10(2)17)18-12-5-3-11(14)4-6-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJXEVQQZNZFIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C(=O)C)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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